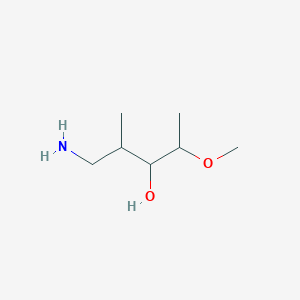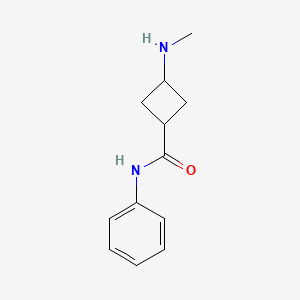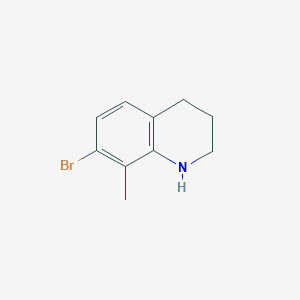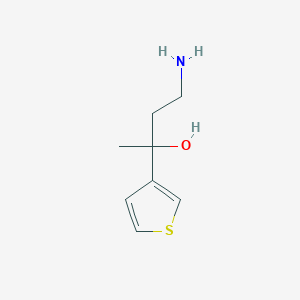![molecular formula C10H9N3O B13200646 3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine-6-carbaldehyde](/img/structure/B13200646.png)
3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine-6-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine-6-carbaldehyde is a heterocyclic compound that features a triazole ring fused to a pyridine ring, with a cyclopropyl group attached to the triazole ring and an aldehyde group at the 6-position of the pyridine ring
Métodos De Preparación
The synthesis of 3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine-6-carbaldehyde typically involves the following steps:
Cyclization Reaction: The synthesis begins with the cyclization of appropriate precursors to form the triazole ring.
Functional Group Introduction: The cyclopropyl group is introduced via a cyclopropanation reaction, often using diazomethane or similar reagents.
Aldehyde Formation: The aldehyde group at the 6-position of the pyridine ring can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction, using reagents like N,N-dimethylformamide and phosphorus oxychloride.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.
Análisis De Reacciones Químicas
3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring, using nucleophiles such as amines or thiols.
Condensation: The aldehyde group can participate in condensation reactions, forming imines or hydrazones with appropriate amines or hydrazines.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine-6-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its ability to interact with various biological targets.
Biological Studies: The compound is used in studies to understand its interactions with enzymes and receptors, which can provide insights into its mechanism of action.
Industrial Applications:
Mecanismo De Acción
The mechanism of action of 3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine-6-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with active sites, while the cyclopropyl group may enhance binding affinity through hydrophobic interactions. The aldehyde group can participate in covalent bonding with nucleophilic residues in the target protein, potentially leading to inhibition or modulation of its activity.
Comparación Con Compuestos Similares
Similar compounds to 3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine-6-carbaldehyde include other triazole-fused heterocycles, such as:
- 3-Cyclopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carbohydrazide
- 2,6-bis(1,2,3-triazol-4-yl)pyridine
These compounds share structural similarities but differ in their functional groups and specific applications. The unique combination of the cyclopropyl group and the aldehyde functionality in this compound distinguishes it from these related compounds, potentially offering distinct biological activities and applications.
Propiedades
Fórmula molecular |
C10H9N3O |
|---|---|
Peso molecular |
187.20 g/mol |
Nombre IUPAC |
3-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine-6-carbaldehyde |
InChI |
InChI=1S/C10H9N3O/c14-6-7-1-4-9-11-12-10(8-2-3-8)13(9)5-7/h1,4-6,8H,2-3H2 |
Clave InChI |
QTGOQHWXVHGIOX-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=NN=C3N2C=C(C=C3)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Bromo-2-([1-(bromomethyl)cyclopropyl]methyl)thiophene](/img/structure/B13200565.png)






![2-[2-(aminomethyl)phenoxy]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B13200603.png)
![1-{Bicyclo[4.1.0]heptan-1-yl}ethan-1-amine](/img/structure/B13200608.png)
![Methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B13200611.png)

![1-[(Benzyloxy)carbonyl]-5-[(tert-butoxy)carbonyl]-2-(1,3-oxazol-5-yl)-5-[(1H-pyrazol-1-yl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B13200620.png)
![3-Methyl-3-{7-oxabicyclo[2.2.1]heptan-2-yl}oxirane-2-carbonitrile](/img/structure/B13200627.png)

